Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate
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Overview
Description
Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate is a complex organic compound that belongs to the class of carbamates
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate typically involves multiple steps, starting with the preparation of the iodophenethyl intermediate. This intermediate is then subjected to carbamation reactions to introduce the tert-butyl and ethoxymethoxy groups. Common reagents used in these reactions include tert-butyl chloroformate, ethoxymethanol, and iodine. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and ethanol.
Major Products Formed
Oxidation: Formation of corresponding phenolic or quinone derivatives.
Reduction: Formation of deiodinated or reduced carbamate derivatives.
Substitution: Formation of substituted phenethylcarbamates with various functional groups.
Scientific Research Applications
Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways that are critical for cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4,5-bis(methoxymethoxy)-2-iodophenethylcarbamate
- Tert-butyl 4,5-bis(ethoxymethoxy)-2-bromophenethylcarbamate
- Tert-butyl 4,5-bis(ethoxymethoxy)-2-chlorophenethylcarbamate
Uniqueness
Tert-butyl 4,5-bis(ethoxymethoxy)-2-iodophenethylcarbamate is unique due to the presence of the iodophenethyl group, which imparts distinct chemical reactivity and biological activity compared to its brominated or chlorinated analogs. The ethoxymethoxy groups also contribute to its solubility and stability, making it a valuable compound for various research applications.
Properties
IUPAC Name |
tert-butyl N-[2-[4,5-bis(ethoxymethoxy)-2-iodophenyl]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30INO6/c1-6-23-12-25-16-10-14(8-9-21-18(22)27-19(3,4)5)15(20)11-17(16)26-13-24-7-2/h10-11H,6-9,12-13H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPDLJOPRQSQTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCOC1=C(C=C(C(=C1)CCNC(=O)OC(C)(C)C)I)OCOCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30INO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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